![molecular formula C8H10N4O B1490407 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098056-96-1](/img/structure/B1490407.png)
1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Overview
Description
“1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide” is a compound that belongs to the class of imidazopyrazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular weight of “this compound” is 179.18 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Physical And Chemical Properties Analysis
“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Antimicrobial Activity
Research on the antimicrobial properties of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides, derived through condensation reactions involving similar core structures, has demonstrated promising antimicrobial activity. This suggests potential applications for 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide derivatives in the development of new antimicrobial agents (Jyothi & Madhavi, 2019).
Cytotoxic Characterization for Cancer Treatment
Studies have shown that imidazo[1,2‐b]pyrazole‐7‐carboxamides exhibit significant cytotoxic characteristics against various cancer cell lines, including MCF-7 human breast, 4T1 mammary gland, and HL‐60 human promyelocytic leukemia cells. This indicates their potential use in cancer therapy, highlighting the importance of structure–activity relationship (SAR) studies for optimizing their efficacy (Demjén et al., 2018).
Facile Synthesis and Library Creation
Efficient synthesis methods for creating libraries of 1H-imidazo[1,2-b]pyrazole derivatives have been developed, facilitating the exploration of their various biological activities. This includes antimicrobial activity screening, showcasing the versatile utility of these compounds in scientific research (Babariya & Naliapara, 2017). Additionally, the application of multicomponent reactions for the synthesis of 1H-imidazo[1,2-b]pyrazoles has been highlighted, further emphasizing their potential in drug discovery and development processes (Demjén et al., 2014).
Mechanism of Action
Target of Action
Compounds with an imidazole ring, such as this one, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that imidazole derivatives often interact with their targets through a donor-acceptor (d-a) interaction .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
The solubility of imidazole compounds in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Biochemical Analysis
Biochemical Properties
1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance or inhibit enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules such as ERK and Akt, which are crucial for cell survival and proliferation . Additionally, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cell survival and proliferation . At high doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can lead to changes in the concentration of key metabolites, influencing cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues . The localization and accumulation of this compound can significantly impact its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biological activity .
properties
IUPAC Name |
1-ethylimidazo[1,2-b]pyrazole-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-2-11-3-4-12-8(11)6(5-10-12)7(9)13/h3-5H,2H2,1H3,(H2,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXFIYAYFNTOOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C=N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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